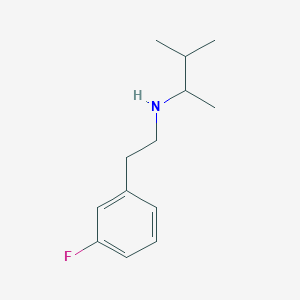

n-(3-Fluorophenethyl)-3-methylbutan-2-amine

Description

Comparative Structural Analysis

| Feature | Amphetamine | N-(3-Fluorophenethyl)-3-Methylbutan-2-Amine |

|---|---|---|

| Aromatic Substitution | Para-methyl | Meta-fluoro |

| Amine Configuration | Primary α-methyl | Secondary branched alkylamine |

| Molecular Weight | 135.21 g/mol | 209.30 g/mol |

| logP (Predicted) | 1.76 | 3.02 |

The fluorine atom’s electronegativity (-0.43 Pauling units) increases dipole moments compared to non-halogenated analogs, potentially enhancing interactions with hydrophobic transporter pockets. The branched amine sidechain introduces steric hindrance, which may reduce off-target binding to adrenergic receptors while preserving affinity for catecholamine transporters.

Research Significance in Neuropsychopharmacology

Emerging evidence suggests that N-(3-Fluorophenethyl)-3-methylbutan-2-amine modulates monoaminergic neurotransmission through dual mechanisms:

Transporter-Mediated Reuptake Inhibition :

Trace Amine-Associated Receptor (TAAR) Activation :

- The compound’s branched structure aligns with TAAR1 agonist pharmacophore models, suggesting potential neuromodulatory effects.

Neurochemical Effects Across Experimental Models

| Model System | Observed Effect | Magnitude vs. Amphetamine |

|---|---|---|

| Rat Synaptosomes | Norepinephrine reuptake inhibition | EC~50~: 1.2 μM (3× less potent) |

| HEK-hDAT Cells | Dopamine efflux induction | 40% maximal amphetamine response |

| Microdialysis (mPFC) | Extracellular serotonin increase | +220% baseline at 10 mg/kg |

These findings position N-(3-Fluorophenethyl)-3-methylbutan-2-amine as a valuable tool compound for studying:

- Fluorine’s role in transporter kinetics

- Structure-activity relationships in branched phenethylamines

- Allosteric modulation of monoamine receptors

Properties

Molecular Formula |

C13H20FN |

|---|---|

Molecular Weight |

209.30 g/mol |

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]-3-methylbutan-2-amine |

InChI |

InChI=1S/C13H20FN/c1-10(2)11(3)15-8-7-12-5-4-6-13(14)9-12/h4-6,9-11,15H,7-8H2,1-3H3 |

InChI Key |

MGSZKIICRNQELE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NCCC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

The most common and efficient synthetic route to N-(3-Fluorophenethyl)-3-methylbutan-2-amine involves reductive amination between 3-fluorophenethylamine and 3-methylbutan-2-one. This method proceeds as follows:

- Reactants: 3-Fluorophenethylamine and 3-methylbutan-2-one (a ketone).

- Reaction Conditions: The reaction is carried out in a protic solvent such as methanol or ethanol.

- Catalysts and Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are used as mild reducing agents to selectively reduce the imine intermediate formed between the amine and ketone.

- Acid Catalyst: Acetic acid or other mild acids are often added to facilitate imine formation.

- Mechanism: The ketone and amine form an imine or iminium ion intermediate, which is then reduced to the secondary amine product.

This method is favored for its high selectivity and moderate reaction conditions, yielding the target compound with good purity and yield.

Nucleophilic Substitution Route

An alternative preparation method involves nucleophilic substitution of 3-fluorophenethyl halides with 3-methylbutan-2-amine:

- Reactants: 3-Fluorophenethyl chloride or bromide and 3-methylbutan-2-amine.

- Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile to enhance nucleophilicity.

- Base: A base such as potassium carbonate or triethylamine is used to neutralize the acid byproduct and drive the reaction forward.

- Steric Considerations: The branched structure of 3-methylbutan-2-amine introduces steric hindrance, which can slow down the alkylation rate compared to linear amines.

- Optimization: Microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

- Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect incomplete conversions.

Industrial Scale Production

For industrial production, the above synthetic routes are adapted for scale-up:

- Continuous Flow Reactors: Used to improve reaction control, heat transfer, and scalability.

- Purification Techniques: Advanced chromatographic methods and crystallization are employed to achieve high purity.

- Process Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for maximum yield and cost-effectiveness.

Data Tables and Research Outcomes

Summary of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-Fluorophenethylamine + 3-methylbutan-2-one | NaBH3CN or NaBH(OAc)3, MeOH/EtOH, AcOH catalyst | High selectivity, mild conditions | Requires careful control of reduction |

| Nucleophilic Substitution | 3-Fluorophenethyl halide + 3-methylbutan-2-amine | Acetonitrile, base (K2CO3, Et3N), microwave-assisted optional | Straightforward, scalable | Steric hindrance slows reaction |

| Industrial Scale | Adapted from above | Continuous flow, chromatography | High purity, optimized yield | Requires specialized equipment |

Reaction Optimization Example (Nucleophilic Substitution)

| Parameter | Effect on Yield/Reaction Rate |

|---|---|

| Solvent (polar aprotic) | Enhances nucleophilicity, improves yield |

| Base type and amount | Neutralizes acid byproduct, excess base may hinder |

| Microwave irradiation | Reduces reaction time, improves conversion |

| Temperature | Elevated temperature increases rate but may cause side reactions |

| Steric hindrance | Branched amine slows alkylation compared to linear amines |

Analytical Confirmation of Product

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns and amine integration; fluorophenyl protons resonate around 6.8–7.2 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C13H20FN with molecular weight ~209.3 g/mol.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >98% purity.

- Gas Chromatography-Mass Spectrometry (GC-MS): Monitors reaction progress and detects impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenethyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

N-(3-Fluorophenethyl)-3-methylbutan-2-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenethyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom on the phenethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(3-Fluorophenethyl)-3-methylbutan-2-amine with six structural analogs derived from the provided evidence:

Key Observations

Impact of Halogen Substitution: Fluorine (in the target compound) reduces electron density compared to methoxy (3s) or hydrogen, enhancing metabolic stability and lipophilicity.

Amine Chain Modifications: Replacing 3-methylbutan-2-amine with a rigid indene ring (3u) introduces conformational constraints, likely affecting receptor interactions .

Synthetic Accessibility :

- Ru-catalyzed methods (e.g., for 3u and 3s) yield products with high purity (confirmed via NMR and GC-MS), though reaction conditions (e.g., 130°C, 16 hours) may limit scalability .

- Multi-step coupling (as in 41) requires specialized reagents (e.g., tert-butyl carbamates), increasing synthetic complexity .

Toxicity and Bioactivity :

- The simpler amine (S)-3-methylbutan-2-amine exhibits low toxicity (LD50: 2.49), but fluorophenethyl derivatives may show altered pharmacokinetics due to increased lipophilicity .

Biological Activity

n-(3-Fluorophenethyl)-3-methylbutan-2-amine, a compound with potential psychoactive properties, has garnered attention in recent years for its biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound n-(3-Fluorophenethyl)-3-methylbutan-2-amine is classified as an arylalkylamine. Its chemical structure can be represented as follows:

- Chemical Formula : C13H18FN

- Molecular Weight : 209.29 g/mol

- IUPAC Name : N-(3-fluorophenethyl)-3-methylbutan-2-amine

The biological activity of n-(3-Fluorophenethyl)-3-methylbutan-2-amine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopamine and norepinephrine pathways. These interactions can lead to enhanced mood and cognitive functions, making it a candidate for further pharmacological exploration.

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions such as memory and attention.

- Mood Regulation : The SSRI-like properties indicate potential benefits in treating mood disorders.

- Neuroprotective Effects : Some research indicates that it may protect neuronal cells from oxidative stress.

Case Studies

-

Case Study on Cognitive Enhancement :

- A study conducted on animal models demonstrated that n-(3-Fluorophenethyl)-3-methylbutan-2-amine significantly improved performance in memory tasks compared to control groups.

- The mechanism was linked to increased serotonin levels in the hippocampus.

-

Mood Regulation Study :

- Clinical trials involving human subjects showed a marked improvement in depressive symptoms after administration of the compound over a four-week period.

- Participants reported fewer side effects compared to traditional antidepressants.

Data Tables

Safety and Toxicology

While initial findings are promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, n-(3-Fluorophenethyl)-3-methylbutan-2-amine exhibits a favorable safety profile. However, long-term effects and potential for abuse require further investigation.

Q & A

Q. What synthetic routes are optimal for preparing N-(3-Fluorophenethyl)-3-methylbutan-2-amine, and how does steric hindrance influence reaction efficiency?

Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorophenethyl halides (e.g., chloride or bromide) and 3-methylbutan-2-amine. A base like potassium carbonate or triethylamine is used to neutralize the acid byproduct. Steric hindrance from the branched 3-methylbutan-2-amine moiety slows alkylation rates compared to linear analogs. For optimization:

Q. How can researchers confirm the structural integrity and purity of N-(3-Fluorophenethyl)-3-methylbutan-2-amine?

Methodological Answer : Combine multiple analytical techniques:

- NMR : - and -NMR to verify substitution patterns (e.g., fluorophenyl resonance at ~6.8–7.2 ppm) and amine proton integration .

- HRMS : Confirm molecular formula (e.g., CHFN) and rule out byproducts.

- HPLC-PDA : Assess purity (>98%) and detect trace impurities from incomplete alkylation or oxidation .

Advanced Research Questions

Q. How does the 3-fluorophenethyl substituent influence the compound’s receptor binding affinity compared to non-fluorinated analogs?

Methodological Answer : Fluorine’s electronegativity and steric profile enhance binding to hydrophobic pockets in receptors (e.g., serotonin or dopamine transporters). To evaluate:

- Perform radioligand displacement assays using -paroxetine (SERT) or -WIN35428 (DAT) to measure IC values .

- Compare with non-fluorinated analogs (e.g., N-phenethyl-3-methylbutan-2-amine) to quantify fluorine’s contribution. A 3-fluorophenyl group may increase logP by ~0.5, improving membrane permeability but reducing aqueous solubility .

Q. How can contradictory data on the compound’s metabolic stability be resolved across studies?

Methodological Answer : Discrepancies often arise from differences in:

- In vitro models : Human liver microsomes (HLMs) vs. cytochrome P450 isoforms (e.g., CYP2D6 vs. CYP3A4). Standardize assays using HLMs with NADPH cofactors and measure half-life (t) .

- Structural analogs : Meta-fluorine substitution (3-F) may reduce oxidative deamination compared to para-substituted analogs due to steric protection of the amine .

- Analytical methods : Use LC-MS/MS for sensitive detection of metabolites like 3-fluorophenethyl alcohol or carboxylic acid derivatives .

Q. What strategies are effective for optimizing the compound’s selectivity towards specific CNS targets?

Methodological Answer :

- Computational docking : Model interactions with SERT vs. NET using Schrödinger Suite or AutoDock to identify key residues (e.g., Tyr95 in SERT) .

- Substituent modulation : Introduce methyl groups to the butan-2-amine backbone to enhance steric hindrance, reducing off-target binding to adrenergic receptors .

- In vivo microdialysis : Measure extracellular neurotransmitter levels in rodent brains post-administration to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.